4-(Triphenylsilyl)but-3-en-2-ol
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Overview
Description
4-(Triphenylsilyl)but-3-en-2-ol is an organosilicon compound characterized by a butenol backbone with a triphenylsilyl group attached. This compound is notable for its unique structure, which combines the properties of both silicon and organic chemistry, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylsilyl)but-3-en-2-ol typically involves the use of Grignard reagents. A common method includes the reaction of triphenylsilyl chloride with a Grignard reagent derived from but-3-en-2-ol. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
4-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure allows it to be used in studies involving silicon-based biochemistry.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
(E)-Pent-3-en-2-ol: A stereoisomer with similar structural features but lacking the triphenylsilyl group.
Pentanal: An aldehyde with a similar carbon backbone but different functional groups.
Uniqueness
4-(Triphenylsilyl)but-3-en-2-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This makes it more stable and reactive compared to similar compounds without the silicon-based group .
Properties
CAS No. |
129158-83-4 |
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Molecular Formula |
C22H22OSi |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-triphenylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C22H22OSi/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,23H,1H3 |
InChI Key |
BWQPMTKCAOIPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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